REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])C.[Li][CH:7]([CH2:9][CH3:10])[CH3:8].CN(C)[CH2:13][CH2:14]N(C)CCN(C)C.[C:23]([C:26]1[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([CH3:34])=[CH2:33])[CH:27]=1)([CH3:25])=C.[CH3:35]S(C)=O>O1CCCC1>[C:8]1([C:23]([C:26]2[CH:31]=[CH:30][CH:29]=[C:28]([C:32]([C:34]3[CH:1]=[CH:2][CH:3]=[CH:5][CH:35]=3)=[CH2:33])[CH:27]=2)=[CH2:25])[CH:14]=[CH:13][CH:10]=[CH:9][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(CCN(C)C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC(=CC=C1)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(=C)C1=CC(=CC=C1)C(=C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |